N-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]propan-2-yl]thiophene-2-carboxamide
Overview
Description
N-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]propan-2-yl]thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, an oxadiazole ring, and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]propan-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions. The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base. The final step involves coupling the oxadiazole intermediate with a thiophene carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]propan-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]propan-2-yl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-{1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylethyl}-2-furancarboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-{1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylethyl}-2-pyridinecarboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in N-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]propan-2-yl]thiophene-2-carboxamide imparts unique electronic properties, making it potentially useful in the development of materials with specific electronic or optical characteristics. Additionally, the combination of the oxadiazole and thiophene rings may enhance its bioactivity compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
N-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]propan-2-yl]thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-12(2,11-13-9(7-17-3)15-18-11)14-10(16)8-5-4-6-19-8/h4-6H,7H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCPZTYRTHEYBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NO1)COC)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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